N-BOC-PRO-GLY-OME
CAS No.: 34290-72-7
Cat. No.: VC7915089
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34290-72-7 |
|---|---|
| Molecular Formula | C13H22N2O5 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)/t9-/m0/s1 |
| Standard InChI Key | RNCFSKLCUPXAEU-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)OC |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
N-Boc-Pro-Gly-OMe, with the CAS registry number 34290-72-7, is systematically named methyl 1-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-prolylglycinate. The Boc (tert-butyloxycarbonyl) group protects the amino terminus of the proline residue, while the glycine carboxyl group is esterified as a methyl ester . The molecular structure ensures stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection strategies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.324 g/mol |
| Exact Mass | 286.153 Da |
| PSA (Polar Surface Area) | 88.43 Ų |
| LogP (Partition Coefficient) | 1.453 |
Crystallographic and Conformational Features
X-ray diffraction studies of analogous Boc-protected peptides, such as N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, reveal critical insights into backbone conformations. The proline residue adopts a Cγ-exo puckering conformation with torsion angles , , and , stabilizing the pyrrolidine ring . The glycine methyl ester moiety exhibits rotational flexibility, contributing to diverse supramolecular architectures. In crystalline states, intramolecular hydrogen bonds (e.g., 3.05 Å) between the Boc carbonyl and glycine amide promote β-turn II conformations, a motif critical for peptide folding .
Synthesis and Purification Strategies
Stepwise Coupling Protocols
N-Boc-Pro-Gly-OMe is synthesized via sequential coupling of Boc-Pro-OH and Gly-OMe using carbodiimide-based activating agents. Ghalit et al. (2005) reported a 90% yield using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane . The reaction proceeds under inert conditions to prevent racemization, with the Boc group remaining intact due to its orthogonal protection.
Solid-Phase Synthesis Adaptations
Babu et al. (2004) optimized a resin-bound approach using Wang resin functionalized with Gly-OMe . After deprotection of the resin-linked glycine, Boc-Pro-OH is coupled via DIC (N,N'-diisopropylcarbodiimide), achieving an 88% isolated yield. This method minimizes side reactions and simplifies purification through filtration.
Critical Reaction Parameters:
-
Solvent: Dichloromethane or dimethylformamide (DMF)
-
Activating Agent: EDC/HOBt or DIC
-
Temperature: 0–25°C
-
Reaction Time: 4–12 hours
Conformational Dynamics and Self-Assembly
β-Turn Stabilization Mechanisms
The absence of intramolecular hydrogen bonds in N-Boc-Pro-Gly-OMe distinguishes it from canonical β-turn peptides. Crystallographic data from Srinivas et al. (2011) demonstrate that the Boc group induces a trans-trans conformation, forcing the proline-glycine segment into an open turn . This conformation lacks the i→i+3 hydrogen bond typical of β-turns but still facilitates helical supramolecular stacking through van der Waals interactions .
Solvent-Dependent Conformational Shifts
In acetonitrile-water mixtures, N-Boc-Pro-Gly-OMe adopts a dynamic equilibrium between extended and folded states. Nuclear Overhauser effect spectroscopy (NOESY) reveals proximity between the Boc tert-butyl group and glycine methyl protons, suggesting transient hydrophobic clustering . Circular dichroism (CD) spectra show a minima at 220 nm, indicative of polyproline II helices under high dielectric conditions .
Applications in Peptide Science and Drug Development
Intermediate in Neuroprotective Agents
Novo Nordisk’s patent (WO2003/104235) highlights N-Boc-Pro-Gly-OMe as a precursor to tripeptide analogs targeting glutamate receptors . Methyl esterification enhances blood-brain barrier permeability, making it invaluable in central nervous system (CNS) drug candidates.
Scaffold for Supramolecular Materials
The herringbone helix architecture observed in crystalline N-Boc-Pro-Gly-OMe inspires design of peptide-based nanomaterials. Its ability to form flower-like aggregates in acetonitrile-water (70:30 v/v) demonstrates potential in biosensing and drug delivery systems .
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